[2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile
Description
[2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile: is a chemical compound with a complex structure that includes an oxane ring, a methoxyphenyl group, and an acetonitrile group
Properties
IUPAC Name |
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-16(2)13-17(9-11-18,10-12-20-16)14-7-5-6-8-15(14)19-3/h5-8H,4,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPPYFQFNVASQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)(CC#N)C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387079 | |
| Record name | [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6000-14-2 | |
| Record name | [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an alkyl halide.
Addition of the Acetonitrile Group: The acetonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Primary amines or other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving aromatic compounds.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: Shares the methoxyphenyl and acetonitrile groups but lacks the oxane ring.
2-Methoxyphenylacetonitrile: Similar structure but without the ethyl and methyloxan groups.
4-Ethyl-2-methoxyphenol: Contains the methoxyphenyl group but differs in the presence of a hydroxyl group instead of the nitrile group.
Uniqueness
What sets [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile apart is its combination of an oxane ring, a methoxyphenyl group, and an acetonitrile group. This unique structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
